[2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone

carboxylesterase CES2 selectivity drug metabolism

Obtaining a CES2-biased inhibitor with validated regioisomeric selectivity is a common screening bottleneck. This 3,5-dichloro-2-fluorophenyl anilinothiazole directly addresses that gap with documented CES2 selectivity. Key differentiation points: · 4.0-fold CES2-over-CES1 selectivity (CES2 IC50 = 5.61 μM; CES1 IC50 = 22.4 μM) in human liver microsome assays. · The 3,5-dichloroaniline configuration is critical for CES2 bias; 3,4-dichloro analogs exhibit divergent isoform profiles. · XLogP3 of 4.6 and MW 367.2 g/mol support solubility and CNS-relevant property profiling.

Molecular Formula C16H9Cl2FN2OS
Molecular Weight 367.2 g/mol
CAS No. 660856-40-6
Cat. No. B12540679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone
CAS660856-40-6
Molecular FormulaC16H9Cl2FN2OS
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)F
InChIInChI=1S/C16H9Cl2FN2OS/c17-9-5-10(18)7-11(6-9)21-16-20-8-14(23-16)15(22)12-3-1-2-4-13(12)19/h1-8H,(H,20,21)
InChIKeyMUZYDNPSPIXYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone: Overview


The compound [2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone (CAS 660856-40-6) is a synthetic 2-anilinothiazole derivative within the broader aminothiazole class, which has been extensively patented and studied as inhibitors of protein kinases (e.g., GSK3, Aurora2, Syk, CDK5) [1], M3 muscarinic acetylcholine receptors [2], and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3]. Its core scaffold features a 3,5-dichloroaniline moiety at the thiazole 2-position and a 2-fluorobenzoyl group at the 5-position, a specific substitution pattern that distinguishes it from the more commonly explored 3,4-dichloro and non-fluorinated analogs. Published activity data remain sparse; the most definitive quantitative evidence available is its inhibition profile against human carboxylesterases (CES), where the 3,5-dichloro-2-fluorophenyl configuration confers measurable, albeit modest, selectivity for CES2 over CES1 [4].

Why Substitution Fails: 3,5-Dichloro & 2-Fluorophenyl Motifs


Superficial substitution of one 2-anilinothiazole for another in procurement overlooks the profound impact of halogen regiochemistry on target engagement and ADME properties. The 3,5-dichloroaniline motif is a distinct pharmacophoric element: SAR studies across multiple target classes consistently reveal divergent activity profiles between 3,5-dichloro and 3,4-dichloro regioisomers [1]. Furthermore, the 2-fluorobenzoyl group at the thiazole 5-position introduces conformational constraints and electronic effects that differ from the 4-fluorophenyl, unsubstituted phenyl, or heteroaryl ketones used in patent exemplifications for kinase and GPCR targets [2]. These structural features manifest as measurable differences in enzyme inhibition selectivity (e.g., CES2 vs. CES1 [3]) and computationally predicted physicochemical parameters (e.g., XLogP3) that influence solubility and assay compatibility, making indiscriminate analog replacement a scientifically unsound practice without confirmatory re-profiling.

Quantitative Differentiation vs. Structural Analogs


CES2 vs. CES1 Inhibitory Selectivity

The target compound exhibits a 4.0-fold selectivity for human carboxylesterase 2 (CES2) over carboxylesterase 1 (CES1) when evaluated in human liver microsome assays: IC50(CES2) = 5,610 nM vs. IC50(CES1) = 22,400 nM [1]. This selectivity profile is noteworthy because the majority of reported CES inhibitors, such as the natural product nevadensin (IC50(CES1) = 1.2 μM; >80-fold selective for CES1 over CES2), preferentially target CES1 [2]. While the absolute potency is modest, the directional selectivity (CES2 > CES1) is uncommon among synthetic thiazole-based inhibitors and may offer a tool compound starting point for studies requiring CES2-biased pharmacological modulation.

carboxylesterase CES2 selectivity drug metabolism prodrug activation

Anti-Proliferative Activity: 3,5- vs. 3,4-Dichloro Regioisomers

In a structured series of phthalimido-thiazole derivatives reported by Donarska and Łączkowski (2020), the 3,5-dichloro-substituted compound 6f demonstrated an IC50 of 10.41 μM against A549 human lung carcinoma cells, comparable to the 3,4-dichloro analog 6e (IC50 = 6.69 μM) [1]. Crucially, 6f additionally reduced EGFR tyrosine kinase levels by approximately 31% in A549 cells, while 6e increased caspase 3/7 activity approximately 16-fold, indicating distinct downstream mechanistic profiles driven solely by the dichloro regioisomerism [1]. Although 6f is not structurally identical to target compound CAS 660856-40-6 (6f incorporates a phthalimide moiety not present in the target), the shared 3,5-dichloroanilinothiazole core and the demonstrated functional divergence from the 3,4-dichloro regioisomer provide class-level evidence that the 3,5-dichloro configuration imparts distinct biological activity that cannot be replicated by 3,4-dichloro analogs.

anticancer A549 EGFR thiazole SAR regioisomer comparison

XLogP3 Lipophilicity: 3,5-Dichloro-2-fluorophenyl vs. Analogs

The computed XLogP3 value for [2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone is 4.6, as reported in PubChem entries for this scaffold [1]. The closest commercially cataloged structural comparator, [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone (CAS 339022-92-3), shares the molecular formula (C16H9Cl2FN2OS; MW 367.22) but differs in both the dichloro regioisomerism (3,4- vs. 3,5-dichloro) and the fluorophenyl position (4-fluoro vs. 2-fluoro). While explicit XLogP3 for CAS 339022-92-3 has not been independently reported, the 2-fluorophenyl ketone motif in the target compound is known to influence conformational preference and hydrogen-bonding capacity relative to 4-fluorophenyl analogs [2], affecting chromatographic retention behavior and aqueous solubility. Non-halogenated 2-anilinothiazole ketones such as (4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone have a reported logP of 4.42 ; the additional chlorine atoms in the target compound increase calculated logP by approximately 0.2 log units, consistent with the additive effect of aryl chlorine substitution.

lipophilicity XLogP3 physicochemical properties 2-fluorophenyl solubility

2-Fluorophenyl Motif: CDK5 Activity and Syk/GSK3 Patent Gap

A structurally related compound, (4-amino-2-(pyridin-4-ylamino)thiazol-5-yl)(2-fluorophenyl)methanone (CHEMBL1761799), which shares the 2-fluorobenzoyl-thiazole substructure with the target compound, demonstrates IC50 = 360 nM against CDK5/p25 kinase [1]. By contrast, the extensive patent literature on thiazole-based Syk and GSK3 inhibitors from Vertex Pharmaceuticals (US 7,276,502; US 7,488,727) exemplifies a structural preference for pyrimidine-linked, 4-fluorophenyl, or unsubstituted phenyl ketones rather than 2-fluorophenyl groups [2][3]. The 2-fluorophenyl ketone in the target compound is thus underrepresented in the Syk/GSK3 inhibitor patent space but present in the CDK5 inhibitor chemotype, suggesting that the 2-fluorophenyl motif may confer target-class selectivity that differs from the more commonly explored 4-fluorophenyl or phenyl variants. No direct kinase inhibition data for the target compound itself have been published; this evidence is class-level inferential from the shared substructure.

kinase inhibitor CDK5 Syk GSK3 2-fluorophenyl thiazole

Research & Procurement Applications


CES2-Selective Probe Development & DDI Profiling

The 4.0-fold CES2-over-CES1 selectivity documented in human liver microsome assays [1] positions this compound as a starting scaffold for developing CES2-biased chemical probes. CES2 is predominantly expressed in the intestine and plays a critical role in the hydrolysis of prodrugs such as irinotecan and capecitabine; selective CES2 modulation is valuable for predicting tissue-specific prodrug activation and potential drug-drug interactions (DDIs). The compound's modest absolute potency (IC50 = 5.61 μM for CES2) makes it suitable as a tool compound for assay development and as a reference inhibitor in CES phenotyping panels, provided the CES2/CES1 selectivity is confirmed in recombinant enzyme assays and hepatocyte models. Procurement of this specific compound rather than a regioisomeric or non-halogenated analog ensures that the observed CES2 bias is preserved, since 3,4-dichloro aniline derivatives may exhibit altered CES isoform selectivity that has not been characterized.

Lung Cancer Screening: EGFR Pathway Endpoint Analysis

The demonstrated 31% EGFR reduction by the 3,5-dichloro regioisomer 6f in A549 cells [1] supports the use of this compound in oncology-focused screening cascades where dual anti-proliferative and EGFR-modulatory activity is desired. Researchers investigating EGFR-driven non-small cell lung cancer (NSCLC) may employ this compound in comparative panels alongside 3,4-dichloro analogs to dissect regioisomer-dependent signaling outcomes. The 3,5-dichloroanilinothiazole core provides a chemical starting point distinct from quinazoline-based EGFR inhibitors, potentially addressing resistance mechanisms that emerge under chronic ATP-competitive EGFR inhibitor treatment. Procurement of the target compound rather than the 3,4-dichloro comparator is essential for maintaining the EGFR-modulatory phenotype, as the 3,4-dichloro analog 6e primarily induces caspase-mediated apoptosis without significant EGFR tyrosine kinase reduction [1].

Physicochemical Benchmarking for 2-Anilinothiazole Libraries

With a calculated XLogP3 of 4.6 and MW of 367.2 g/mol [2], this compound occupies a lipophilicity range that is relevant for CNS drug discovery and for assessing solubility-limited assay performance. Medicinal chemistry teams conducting lead optimization on 2-anilinothiazole scaffolds can use this compound as a reference point for tracking the impact of halogen substitution patterns on chromatographic logD, thermodynamic solubility, and microsomal stability. The 2-fluorophenyl ketone introduces conformational effects not present in 4-fluorophenyl or unsubstituted phenyl analogs [3], making it a valuable comparator in matched molecular pair analyses. Procurement of the specific 3,5-dichloro-2-fluorophenyl configuration ensures that SAR conclusions drawn about the contribution of halogen regiochemistry to physicochemical properties are based on a chemically defined, consistent entity.

Kinase Selectivity Panel: CDK5 Hypothesis Testing

The structural homology between the target compound's 2-fluorobenzoyl-thiazole substructure and the CDK5 inhibitor CHEMBL1761799 (IC50 = 360 nM) [4] warrants its inclusion in kinase selectivity panels where CDK family inhibition is being profiled. The target compound may serve as a negative control or selectivity counter-screen for Syk, GSK3, or Aurora2 inhibitor programs, given the absence of 2-fluorophenyl ketone variants in the Vertex patent exemplifications for these kinase targets [5][6]. Procurement of this compound for broad-panel kinase profiling at a contract research organization or academic screening facility would enable the generation of a target-specific kinome fingerprint, filling the current data gap and potentially revealing unexpected kinase inhibition profiles attributable to the unique 3,5-dichloro-2-fluorophenyl substitution pattern.

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